7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole
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Overview
Description
7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidoindole core, which is further substituted with methoxy groups and a piperidinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring The piperidinyl group is often introduced via nucleophilic substitution or reductive amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The piperidinyl group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its anticancer and immunomodulatory properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce G2/M cell cycle arrest in cancer cells, thereby inhibiting their proliferation . The compound may also modulate the production of cytokines, contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindolone derivatives: These compounds share a similar indole core and have been studied for their anticancer properties.
Indole-based sigma-2 receptor ligands: These compounds have structural similarities and are investigated for their antiproliferative activities.
Uniqueness
7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and piperidinyl groups, along with the pyrimidoindole core, makes it a versatile compound for various applications.
Properties
CAS No. |
121218-49-3 |
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Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
7,8-dimethoxy-4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C17H20N4O2/c1-22-13-8-11-12(9-14(13)23-2)20-16-15(11)18-10-19-17(16)21-6-4-3-5-7-21/h8-10,20H,3-7H2,1-2H3 |
InChI Key |
JEBGGGJLNDSORP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCCCC4)OC |
Origin of Product |
United States |
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